molecular formula C20H18ClN3O3 B12200064 2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B12200064
M. Wt: 383.8 g/mol
InChI Key: APIOBMLGKWDFCL-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a structurally complex acetamide derivative featuring:

  • A 2-chlorophenoxy group attached to the methylene carbon of the acetamide backbone.
  • A 1,2,5-oxadiazole (furazan) ring at the amide nitrogen, substituted at position 4 with a 5,6,7,8-tetrahydronaphthalen-2-yl moiety.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H18ClN3O3/c21-16-7-3-4-8-17(16)26-12-18(25)22-20-19(23-27-24-20)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,12H2,(H,22,24,25)

InChI Key

APIOBMLGKWDFCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazole-3-amine under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. It can be utilized as a reagent in various organic reactions, facilitating the development of new chemical entities .

Biology

  • Biological Activity : Research has indicated potential antimicrobial, antifungal, and anticancer properties. The compound's interaction with specific biological pathways makes it a candidate for further studies in pharmacology .

Medicine

  • Therapeutic Applications : The compound is being explored for its therapeutic potential in drug development. Preliminary studies suggest it may modulate enzyme activity or receptor interactions, leading to various biological effects .

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique structure allows for modifications that can enhance performance in agricultural formulations .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of related oxadiazole derivatives and demonstrated significant growth inhibition against various cancer cell lines. The findings suggest that compounds with similar structures may exhibit similar therapeutic potential .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial activity of chlorophenoxy compounds has shown promising results against bacterial strains. This indicates that 2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide may also possess similar properties warranting further investigation .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Structural Differences Molecular Formula Biological Activity (if reported) Reference
Target Compound 2-chlorophenoxy, 1,2,5-oxadiazole, 4-tetrahydronaphthalene C20H17ClN4O3* Not explicitly reported (inferred) -
2-(4-Chlorophenoxy)-N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]acetamide 4-chlorophenoxy, 1,3,4-oxadiazole (positional isomer) C20H18ClN3O3 Not reported
N-(5-Nitrothiazol-2-yl)-2-[[5-((5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl)-1,3,4-oxadiazol-2-yl]thio]acetamide Thiazole substituent, 1,3,4-oxadiazole, oxymethyl linker C23H22N6O4S2 Anticancer (induces apoptosis in A549/C6)
2-(2,4-Dichlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]acetamide 2,4-dichlorophenoxy, branched alkyl substituent on oxadiazole C15H17Cl2N3O3 Not reported
2-[2-Chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide Hydroxymethyl-phenoxy, phenyl amide substituent C15H13ClN2O3 Not reported

*Calculated based on structural similarity to .

Key Observations :

  • Chlorophenoxy Position: The 2-chloro substitution in the target compound may influence electronic properties and binding affinity compared to 4-chloro or 2,4-dichloro analogs .
  • Oxadiazole Ring Type : The 1,2,5-oxadiazole (furazan) in the target compound differs from 1,3,4-oxadiazole derivatives in terms of ring strain, dipole moment, and metabolic stability .
  • Tetrahydronaphthalene Role : The partially saturated naphthalene moiety may enhance lipophilicity and membrane permeability compared to fully aromatic systems .

Physicochemical Comparison :

Property Target Compound* 1,3,4-Oxadiazole Analog () Dichlorophenoxy Derivative ()
Molecular Weight (g/mol) ~396.83 383.83 358.22
LogP (Predicted) ~3.5 3.2 3.8
Hydrogen Bond Acceptors 6 5 5
Rotatable Bonds 5 6 4

*Calculated using ChemDraw and analogy to .

Key Differences :

  • The tetrahydronaphthalene group contributes to higher molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .

Mechanistic Inference :

  • The 2-chlorophenoxy group may act as a pharmacophore for kinase or protease inhibition, as seen in dichlorophenoxy-containing pesticides () .
  • The tetrahydronaphthalene moiety could mimic steroid scaffolds, enabling interactions with hormone receptors or lipid-metabolizing enzymes .

Biological Activity

The compound 2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a structurally complex molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • A chlorophenoxy group.
  • A tetrahydronaphthalenyl moiety.
  • A 1,2,5-oxadiazol ring.

The molecular formula is C19H20ClN3O3C_{19}H_{20}ClN_{3}O_{3}, and it has a molecular weight of approximately 373.83 g/mol. The oxadiazole ring is particularly notable for its diverse biological activities.

Research indicates that compounds containing the oxadiazole moiety often exhibit their biological effects through modulation of various biological pathways. Specifically, oxadiazole derivatives have been shown to act as ligands for several receptors involved in cancer and inflammation pathways. For instance, they can interact with the PPAR (Peroxisome Proliferator-Activated Receptor) family, which plays a critical role in cellular differentiation and metabolism.

Anticancer Activity

Numerous studies have explored the anticancer properties of oxadiazole derivatives. The compound has demonstrated promising activity against various cancer cell lines.

Cell Line IC50 (µM) Reference
Human Colon Adenocarcinoma92.4
Human Lung Adenocarcinoma55.61
Breast Cancer (MCF7)24.79
Ovarian Adenocarcinoma21.25

These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to anticancer properties, oxadiazole derivatives have shown anti-inflammatory effects. Compounds similar to the one discussed have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This activity is crucial in the development of therapies for chronic inflammatory diseases.

Case Studies

  • Study on PPAR Agonists : A recent study highlighted the potential of oxadiazole derivatives as PPAR agonists with anticancer properties. The compound exhibited an EC50 value comparable to natural ligands, indicating its potential as a therapeutic agent in cancer treatment .
  • Antitumor Activity Evaluation : In a systematic evaluation against multiple cancer cell lines by the National Cancer Institute (NCI), several oxadiazole derivatives were shown to possess significant antitumor activity with varying degrees of potency across different cell types .

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